molecular formula C12H13NO2S2 B2618899 N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide CAS No. 1421463-50-4

N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide

Cat. No.: B2618899
CAS No.: 1421463-50-4
M. Wt: 267.36
InChI Key: YRVKAPRBKHNTBZ-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide is a compound that features a thiophene ring system, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide include other thiophene derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other thiophene derivatives .

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c14-10(11-2-1-6-17-11)3-5-13-12(15)9-4-7-16-8-9/h1-2,4,6-8,10,14H,3,5H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVKAPRBKHNTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNC(=O)C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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